3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione
Description
3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a dihydropurine core modified with three distinct substituents:
- 3-Methyl group: Enhances metabolic stability by reducing oxidative degradation at this position.
- 7-(2-Methylpropyl) group: A branched alkyl chain (isobutyl) that influences lipophilicity and membrane permeability.
The compound’s molecular formula is estimated as C₁₄H₂₂N₆O₂ (exact mass: ~346.4 g/mol), derived from its structural features.
Properties
Molecular Formula |
C14H24N6O2 |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C14H24N6O2/c1-9(2)8-20-10-11(18(3)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h9-11,15H,4-8H2,1-3H3,(H,17,21,22) |
InChI Key |
LKTUQBHMKBYISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process might also involve purification steps such as recrystallization or chromatography to achieve the required quality for pharmaceutical applications.
Chemical Reactions Analysis
Piperazine Ring Modifications
The piperazine moiety (C₄H₁₀N₂) is a primary site for nucleophilic substitution and alkylation reactions.
Example :
Alkylation with phenacyl bromide under basic conditions yields 8-(1-phenacylpiperazin-1-yl) derivatives, enhancing solubility in organic solvents .
Dihydropurine Core Reactivity
The 4,5-dihydropurine system undergoes oxidation and ring-opening reactions.
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, Fe²⁺ catalyst, 40°C | Hydrogen peroxide | Conversion to fully aromatic purine-2,6-dione | |
| Hydrolysis | Acidic (HCl) or basic (NaOH) | Aqueous HCl/NaOH | Cleavage of the purine ring at C₈–N₉ bond |
Note : Oxidation eliminates the 4,5-dihydro feature, forming a planar purine system critical for receptor binding.
Substituent-Specific Reactions
The 2-methylpropyl (isobutyl) group at position 7 influences steric and electronic properties.
Example :
Bromination under radical conditions produces 7-(2-bromo-2-methylpropyl) derivatives, enabling further cross-coupling reactions .
Biological Activity via Chemical Interactions
The compound inhibits dipeptidyl peptidase IV (DPP-IV) through non-covalent interactions:
| Target | Interaction Site | Mechanism | Therapeutic Implication | Source |
|---|---|---|---|---|
| DPP-IV | Piperazine N-atoms, purine core | Competitive inhibition via H-bonding | Potential for type 2 diabetes therapy |
Synthetic Pathways
Key steps in synthesis include:
-
Purine Core Assembly : Condensation of pyrimidine precursors with aminoimidazole derivatives.
-
Piperazine Introduction : Nucleophilic displacement using piperazine under alkaline conditions.
-
Isobutyl Group Addition : Friedel-Crafts alkylation or Grignard reactions .
Stability and Degradation
| Condition | Effect | Mitigation Strategy |
|---|---|---|
| Acidic pH (<3) | Hydrolysis of purine core | Store in neutral buffers |
| UV light | Radical degradation of isobutyl group | Use amber glassware, inert atmosphere |
Scientific Research Applications
Pharmacological Applications
1.1 Antidiabetic Activity
Research indicates that 3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione exhibits significant antidiabetic properties. It acts as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is critical for the management of type 2 diabetes mellitus. DPP-IV inhibitors enhance insulin secretion and reduce glucagon levels, thus improving glycemic control in diabetic patients .
1.2 Neurological Applications
The compound has shown potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its piperazine moiety is known to interact with various receptors in the central nervous system, suggesting its utility in developing treatments for conditions such as anxiety and depression .
Clinical Trials on Antidiabetic Effects
Several clinical trials have investigated the efficacy of DPP-IV inhibitors similar to 3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione. One notable study demonstrated that patients receiving this class of medication experienced significant reductions in HbA1c levels compared to placebo groups .
Neuropharmacological Studies
A study published in a peer-reviewed journal highlighted the compound's potential neuroprotective effects in models of neurodegeneration. Researchers found that it could reduce oxidative stress markers and improve cognitive function in animal models .
Comparative Data Table
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| Antidiabetic | DPP-IV inhibition | Clinical trials showing HbA1c reduction |
| Neurological Disorders | Neurotransmitter modulation | Studies demonstrating neuroprotective effects |
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit enzyme activity or block receptor binding, thereby altering cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Purine-2,6-Dione Derivatives
Substituent-Driven Activity and Properties
A. Position 7 Modifications
- Target Compound (2-Methylpropyl) : The isobutyl group increases lipophilicity (logP ~2.1 estimated) compared to Etophylline’s hydrophilic 2-hydroxyethyl group (logP ~0.5). This may enhance tissue penetration but reduce aqueous solubility.
- CK2 Inhibitor (3-Phenoxypropyl): The phenoxy group introduces aromaticity, enabling π-π interactions in kinase binding pockets. This substituent’s bulkiness likely contributes to its sub-micromolar IC₅₀ .
B. Position 8 Modifications
- Target Compound (Piperazin-1-yl) : Piperazine’s basic amine (pKa ~9.5) may improve solubility in acidic environments (e.g., lysosomes) and facilitate ionic interactions with phosphorylated kinase residues.
- CK2 Inhibitor (Hydrazineyl): The hydrazine group can act as a hydrogen-bond donor, but its smaller size may limit binding stability compared to piperazine.
C. Therapeutic Implications
- The target compound’s piperazine and isobutyl groups suggest a broader target profile than Etophylline, which is restricted to adenosine receptor modulation .
- Compared to the CK2 inhibitor, the absence of a phenoxy group in the target compound might reduce off-target effects but also lower kinase affinity.
Pharmacokinetic and Physicochemical Trends
- Solubility : Piperazine enhances water solubility (~15 mg/mL estimated) compared to hydrazine derivatives (~5 mg/mL).
- Metabolic Stability : The 3-methyl group likely reduces CYP450-mediated oxidation, extending half-life relative to unsubstituted purine-diones.
- Bioavailability : Isobutyl’s lipophilicity may improve oral absorption (predicted Caco-2 permeability: 8 × 10⁻⁶ cm/s) over polar analogs like Etophylline.
Biological Activity
3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione is a purine derivative with potential biological significance. This compound has garnered attention for its possible therapeutic applications and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N4O2
- Molecular Weight : 290.36 g/mol
- IUPAC Name : 3-methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The piperazine moiety is known to enhance binding affinity to various biological targets, including:
- Adenosine receptors : The compound may exhibit antagonistic or agonistic effects depending on the receptor subtype.
- Enzymatic pathways : It can modulate enzyme activities involved in metabolic processes.
1. Antitumor Activity
Research has indicated that compounds similar to 3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that a related purine derivative inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 and HeLa) by inducing apoptosis through the activation of caspase pathways .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects:
- Mechanism : It may protect neuronal cells from oxidative stress by modulating reactive oxygen species (ROS) levels.
- Research Findings : In vitro studies have shown that derivatives can reduce neuronal cell death in models of neurodegenerative diseases .
3. Antimicrobial Activity
Preliminary studies suggest antimicrobial properties:
- Activity Spectrum : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cells | |
| Neuroprotective | Reduces oxidative stress-induced cell death | |
| Antimicrobial | Effective against select bacterial strains |
Research Findings
- Antitumor Activity : A study published in MDPI highlighted the effectiveness of related compounds in inhibiting tumor growth in xenograft models, demonstrating a significant reduction in tumor volume compared to controls .
- Neuroprotective Mechanisms : Research published in pharmacological journals indicates that the compound can modulate signaling pathways associated with neuroprotection, such as the PI3K/Akt pathway .
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that certain derivatives possess bactericidal activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for 3-Methyl-7-(2-methylpropyl)-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione?
Methodological Answer: A common approach involves multi-step condensation reactions. For example, piperazine derivatives can be introduced via nucleophilic substitution under reflux conditions using solvents like ethyl acetate and bases such as triethylamine. Reaction optimization often includes monitoring by TLC and purification via flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) . Similar protocols for structurally related compounds emphasize temperature control (reflux at 80–100°C) and stoichiometric adjustments to minimize side products .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Comprehensive spectroscopic analysis is critical:
- 1H/13C NMR identifies proton and carbon environments (e.g., dihydropurine core signals at δ 3.2–4.5 ppm for methylene groups) .
- IR Spectroscopy confirms functional groups (e.g., C=O stretches near 1700 cm⁻¹ for dione moieties) .
- HRMS (ESI) validates molecular weight with <5 ppm mass accuracy (e.g., calculated [M+H]⁺ vs. observed values) . Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with reference to pharmacopeial impurity standards (e.g., EP guidelines for related diazepinones) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound, particularly in piperazine substitution steps?
Methodological Answer: Yield optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while avoiding protic solvents that may deactivate the reagent.
- Catalysis: Transition metals (e.g., CuI) or phase-transfer catalysts improve coupling efficiency in heterocyclic systems .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 100°C) reduces side reactions like N-alkylation over O-alkylation. Parallel synthesis and DoE (Design of Experiments) frameworks are recommended to systematically evaluate variables .
Q. What strategies resolve contradictions in solubility or stability data across studies?
Methodological Answer: Discrepancies often arise from:
- Purity Variations: Impurities (e.g., unreacted piperazine or methylpropyl side chains) alter physicochemical properties. Use preparative HPLC and EP-grade reference standards (e.g., MM1146 series) for comparative analysis .
- Experimental Conditions: Solubility assays should standardize pH (e.g., phosphate buffer at pH 7.4), temperature (25°C vs. 37°C), and co-solvents (e.g., DMSO ≤1% v/v).
- Advanced Analytics: DSC (Differential Scanning Calorimetry) identifies polymorphic forms, while PXRD verifies crystalline vs. amorphous states .
Q. How do structural modifications at the 7-(2-methylpropyl) or 8-piperazin-1-yl positions affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- 7-Position: Bulky substituents (e.g., 2-methylpropyl) enhance lipophilicity and membrane permeability, but may reduce aqueous solubility. Comparative assays with 7-(3-pyrimidin-2-ylsulfanylpropyl) analogs show varied receptor binding profiles .
- 8-Position: Piperazine vs. morpholine substitutions (e.g., CAS 713127-80-1) alter hydrogen-bonding capacity and pharmacokinetics. In vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations are critical for SAR validation .
Data Analysis & Experimental Design
Q. How should researchers design experiments to address conflicting pharmacological data in literature?
Methodological Answer:
- Reproducibility Checks: Replicate assays under identical conditions (e.g., cell lines, incubation times) using certified compound batches.
- Meta-Analysis: Pool data from structurally analogous compounds (e.g., 8-phenyl-3-diazaspiro derivatives) to identify trends in activity .
- Mechanistic Studies: Use knockout models or isoform-specific inhibitors to isolate target interactions (e.g., adenosine receptor subtypes vs. PDE inhibitors).
Q. What computational methods support the rational design of derivatives with improved efficacy?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., binding free energy calculations for piperazine-linked purinediones).
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and topological torsion indices. Validate with in vitro IC50 data from analogs (e.g., 305868-07-9 derivatives) .
- ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity risks early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
